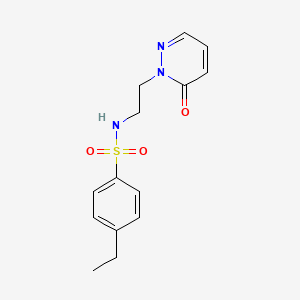

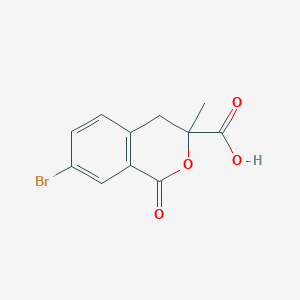

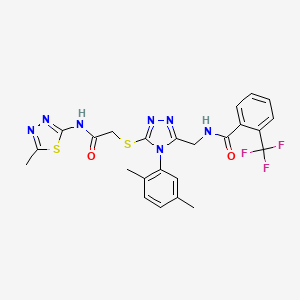

![molecular formula C16H14N2O3 B2562213 4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid CAS No. 929975-01-9](/img/structure/B2562213.png)

4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of arylhydrazones of 4-[(2-methylimidazo[1,2-a]pyridine-3-yl)azo]benzoic acid hydrazide was achieved and tested for antimicrobial activity . Another synthesis route was studied for (S)-2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, which is a key intermediate for chiral proton pump inhibitors . These methods could potentially be adapted for the synthesis of 4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the molecular structure of a triazolobenzoxadiazocine derivative was determined by single-crystal X-ray diffraction and FT-IR spectroscopy . Similarly, the structures of novel pyrido[1,2-a]benzimidazole derivatives were characterized using IR, 1H NMR, 13C NMR, and HRMS . These techniques could be employed to analyze the molecular structure of 4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid. However, the synthesis of related compounds suggests that these molecules can participate in various chemical reactions, such as the formation of arylhydrazone linkages and tandem annulation reactions . These reactions could be relevant to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the optical properties of pyrido[1,2-a]benzimidazole derivatives were investigated, revealing that substituents on the ring system influence the absorption and emission maxima . The antimicrobial evaluation of some arylhydrazones also provides insights into the bioactive properties of these compounds . These findings could inform the analysis of the physical and chemical properties of 4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid.

科学的研究の応用

Chemical Synthesis and Reactivity

The compound is involved in the selective synthesis of benzimidazoles, a class of compounds with various pharmacological activities. A study by Rajanarendar et al. (2007) demonstrated that β-(3-methyl-5-styryl-4-isoxazolyl amido) benzoic acids could be selectively synthesized into benzimidazoles by employing BF3·Et2O as a catalyst, showcasing the compound's utility in facilitating specific chemical reactions (Rajanarendar et al., 2007).

Molecular Structure and Characterization

The molecular structure and crystal structure of related compounds have been extensively studied, providing insights into their chemical properties and potential applications. For instance, Lin and Zhang (2012) analyzed the molecular structure of 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid, revealing that the compound forms chains in the crystal through O—H⋯N hydrogen bonds, indicating its potential for forming structured materials (Lin & Zhang, 2012).

Pharmacological Potential

Some derivatives of the compound have shown promising pharmacological activities. For example, Katsura et al. (1992) synthesized a series of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, some of which displayed potent antisecretory and cytoprotective activity, suggesting potential applications in the development of new therapeutic agents (Katsura et al., 1992).

Antimicrobial Activity

Compounds related to 4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid have demonstrated antimicrobial activities. Cesur et al. (1990) synthesized a series of arylhydrazones of 4-[(2-methylimidazo[1,2-a]pyridine-3-yl)azo]benzoic acid hydrazide and found that they exhibited antimicrobial activity against various bacterial strains (Cesur et al., 1990).

特性

IUPAC Name |

4-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-2-7-15-17-13(9-18(15)8-11)10-21-14-5-3-12(4-6-14)16(19)20/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEOCPUKTFJCSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)COC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

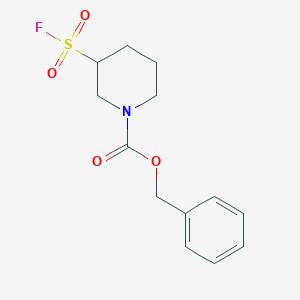

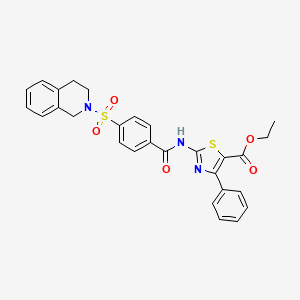

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(m-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562130.png)

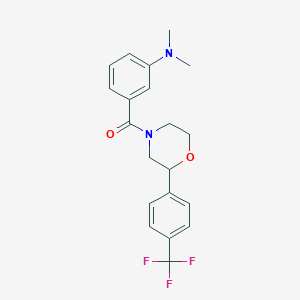

![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)

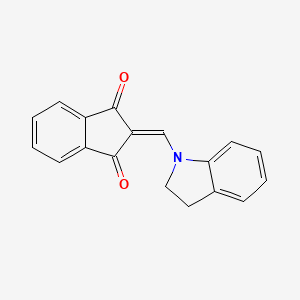

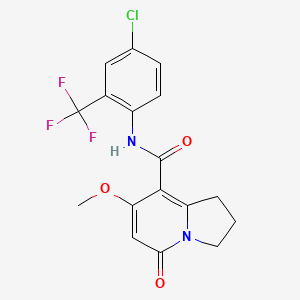

![N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2562140.png)

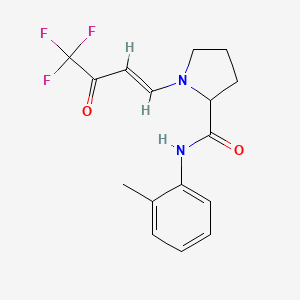

![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562153.png)